tert-Butyl 4-(2-(2-oxo-2-phenylethoxy)ethyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-(2-oxo-2-phenylethoxy)ethyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for the synthesis of various pharmacologically active compounds .
Preparation Methods
The synthesis of tert-butyl 4-(2-(2-oxo-2-phenylethoxy)ethyl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like acetonitrile and is usually performed at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
tert-Butyl 4-(2-(2-oxo-2-phenylethoxy)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups using appropriate nucleophiles.
Scientific Research Applications
tert-Butyl 4-(2-(2-oxo-2-phenylethoxy)ethyl)piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-(2-oxo-2-phenylethoxy)ethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring in the compound provides conformational flexibility, allowing it to fit into the active sites of enzymes and receptors, thereby modulating their activity. The polar nitrogen atoms in the piperazine ring enhance favorable interactions with macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to tert-butyl 4-(2-(2-oxo-2-phenylethoxy)ethyl)piperazine-1-carboxylate include:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has similar structural features but with an ethoxy group instead of a phenylethoxy group.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This derivative contains a hydrazino group, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C19H28N2O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-phenacyloxyethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-9-20(10-12-21)13-14-24-15-17(22)16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |
InChI Key |
GTJRXSKLXAKSHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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